molecular formula C19H19N3O4 B5433234 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide

Cat. No. B5433234
M. Wt: 353.4 g/mol
InChI Key: ZWNHDNCNWGBKIH-UHFFFAOYSA-N
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Description

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide, commonly known as DMXAA, is a small molecule that has shown potential as an anti-cancer agent. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

DMXAA's mechanism of action is complex and involves multiple pathways. It has been shown to activate the transcription factor NF-κB, which leads to the production of TNF-α. TNF-α, in turn, activates the immune system and promotes the destruction of tumor blood vessels. DMXAA has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), which is essential for tumor angiogenesis.
Biochemical and Physiological Effects
DMXAA has been shown to have a range of biochemical and physiological effects. It has been shown to induce the production of cytokines, including TNF-α, interferon-gamma (IFN-γ), and interleukin-6 (IL-6). DMXAA has also been shown to increase the number of tumor-infiltrating lymphocytes and activate the immune system. Additionally, DMXAA has been shown to reduce tumor angiogenesis and increase tumor cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of DMXAA is its potent anti-tumor effects in various cancer models. It has also been shown to be well-tolerated in pre-clinical studies. However, DMXAA has limitations in terms of its solubility and stability, which can make it difficult to administer in vivo. Additionally, DMXAA's mechanism of action is complex and involves multiple pathways, which can make it challenging to study.

Future Directions

There are several future directions for DMXAA research. One direction is to optimize the synthesis method to improve its solubility and stability. Another direction is to investigate the potential of DMXAA in combination with other anti-cancer agents. Additionally, further studies are needed to understand DMXAA's mechanism of action and its effects on the immune system. Finally, clinical trials are needed to evaluate the safety and efficacy of DMXAA in humans.
Conclusion
DMXAA is a small molecule that has shown potential as an anti-cancer agent. Its mechanism of action involves the activation of the immune system and the destruction of tumor blood vessels. DMXAA has been extensively studied for its anti-tumor effects in various cancer models and has several advantages and limitations for lab experiments. There are several future directions for DMXAA research, including optimizing its synthesis method, investigating its potential in combination with other anti-cancer agents, and evaluating its safety and efficacy in humans.

Synthesis Methods

The synthesis of DMXAA involves the reaction of 3,4-dimethoxybenzyl chloride with 5-amino-1,2,4-oxadiazole in the presence of sodium hydride to form the intermediate compound, 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl chloride. The intermediate compound is then reacted with N-methylbenzamide in the presence of potassium carbonate to form DMXAA.

Scientific Research Applications

DMXAA has been extensively studied for its anti-cancer properties. It has been shown to have potent anti-tumor effects in various cancer models, including lung, colon, and breast cancer. DMXAA works by inducing tumor necrosis factor-alpha (TNF-α) production in tumor-associated macrophages, leading to the destruction of tumor blood vessels and subsequent tumor cell death.

properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-22(19(23)13-7-5-4-6-8-13)12-17-20-18(21-26-17)14-9-10-15(24-2)16(11-14)25-3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNHDNCNWGBKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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